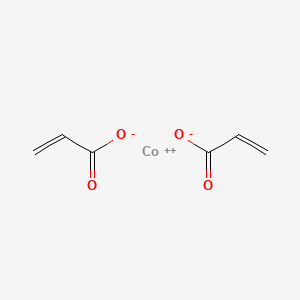
Cobalt(2+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) acrylate is a coordination compound formed by the interaction of cobalt ions with acrylate ligands. This compound is of significant interest due to its applications in various fields, including polymer chemistry, catalysis, and materials science. The cobalt ion in this compound is in the +2 oxidation state, which allows it to participate in various chemical reactions and coordination processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+) acrylate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) acetate with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
Co(CH3COO)2+2CH2=CHCOOH→Co(CH2=CHCOO)2+2CH3COOH
In this reaction, cobalt(II) acetate reacts with acrylic acid to form this compound and acetic acid as a byproduct. The reaction is usually carried out at room temperature, and the product can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) or cobalt(1+) using reducing agents such as sodium borohydride.
Substitution: The acrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(3+) acrylate or cobalt(3+) oxide.
Reduction: Cobalt(0) nanoparticles or cobalt(1+) complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of acrylate monomers, leading to the formation of various polymeric materials.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks and coordination polymers.
Biology and Medicine: This compound is studied for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging.
Wirkmechanismus
The mechanism by which cobalt(2+) acrylate exerts its effects depends on the specific application. In polymerization reactions, the cobalt ion acts as a catalyst, facilitating the formation of polymer chains through radical or coordination mechanisms. In catalysis, this compound can activate substrates by coordinating to them and facilitating their transformation through various pathways.
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+) acrylate can be compared with other cobalt-based compounds such as cobalt(II) acetate, cobalt(II) chloride, and cobalt(II) nitrate. While these compounds share some similarities in their coordination chemistry, this compound is unique in its ability to participate in polymerization reactions and form stable coordination complexes with acrylate ligands.
Similar Compounds
Cobalt(II) acetate: Used in similar catalytic applications but lacks the specific reactivity of the acrylate ligand.
Cobalt(II) chloride: Commonly used in coordination chemistry but has different solubility and reactivity properties.
Cobalt(II) nitrate: Used in various chemical reactions but is more prone to oxidation compared to this compound.
Eigenschaften
CAS-Nummer |
58197-53-8 |
|---|---|
Molekularformel |
C6H6CoO4 |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
cobalt(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Co/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
IRBDRMFJBYHCEO-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Co+2] |
Verwandte CAS-Nummern |
79-10-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


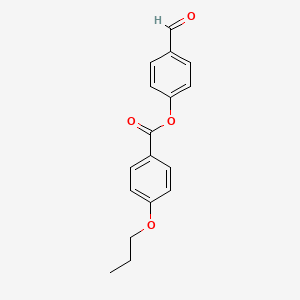

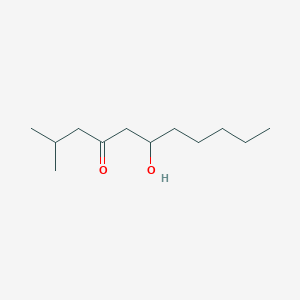
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

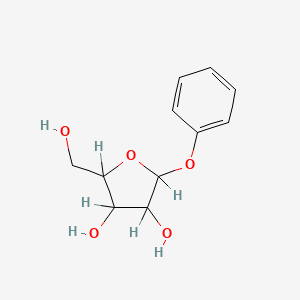

![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)
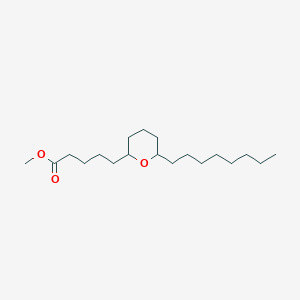
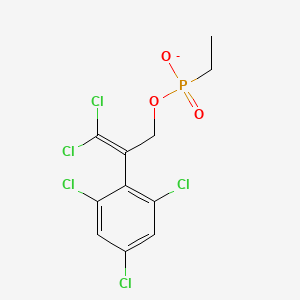
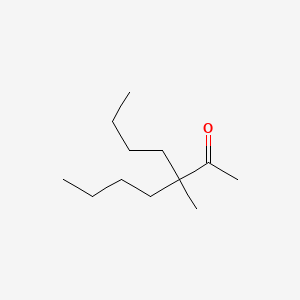
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
